N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a complex organic compound that features a benzodioxin ring fused with a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring can be formed through a reaction with ethylene glycol under acidic conditions.
Synthesis of the Chromenone Structure: The chromenone moiety can be synthesized from salicylaldehyde and acetic anhydride in the presence of a base.
Coupling Reaction: The final step involves coupling the benzodioxin and chromenone structures via an amide bond formation. This can be achieved using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-2H-chromen-4-yl)acetamide: Lacks the methoxy group, which could affect its biological activity and chemical reactivity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.
Uniqueness
The presence of both the benzodioxin and chromenone structures in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide makes it unique. The methoxy group can influence its electronic properties and interactions with biological targets, potentially leading to distinct biological activities compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxochromen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-24-14-3-4-15-12(9-20(23)27-17(15)11-14)8-19(22)21-13-2-5-16-18(10-13)26-7-6-25-16/h2-5,9-11H,6-8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFGOVCWQUMXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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